molecular formula C24H27N5O4S B2830142 (4-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 898349-81-0

(4-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone

カタログ番号: B2830142
CAS番号: 898349-81-0
分子量: 481.57
InChIキー: ILQUVLYODMIANR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperazine ring and substituted with a 4-ethoxyphenyl group, a 2-ethyl-6-hydroxy moiety, and a furan-2-yl methanone group.

  • Thiazolo-triazole: Known for antimicrobial, antiviral, and anticancer properties.
  • Piperazine: Enhances solubility and modulates receptor binding.
  • 4-Ethoxyphenyl: Influences lipophilicity and metabolic stability.
  • Furan-2-yl methanone: May contribute to π-π stacking interactions in biological targets.

特性

IUPAC Name

[4-[(4-ethoxyphenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4S/c1-3-19-25-24-29(26-19)23(31)21(34-24)20(16-7-9-17(10-8-16)32-4-2)27-11-13-28(14-12-27)22(30)18-6-5-15-33-18/h5-10,15,20,31H,3-4,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQUVLYODMIANR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCN(CC4)C(=O)C5=CC=CO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (4-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Overview

This compound contains several pharmacophoric elements:

  • Piperazine moiety : Commonly associated with various biological activities including antipsychotic and anti-inflammatory effects.
  • Thiazole and triazole rings : Known for their roles in antimicrobial and anticancer activities.
  • Furan ring : Often linked to anti-inflammatory and anticancer properties.

Research indicates that compounds containing thiazole and triazole structures exhibit a range of biological activities:

  • Antimicrobial Activity : Triazoles are reported to possess significant antibacterial and antifungal properties. For instance, derivatives of thiazoles have shown selective inhibition against Mycobacterium tuberculosis with IC50 values in the micromolar range .
  • Anticancer Potential : The presence of the piperazine and triazole moieties suggests potential anticancer activity. Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT-116) .
  • Anti-inflammatory Effects : The furan component is known for its anti-inflammatory properties, which may contribute to the overall therapeutic profile of the compound.

In Vitro Studies

A study evaluated the biological activity of similar triazole derivatives, revealing promising results:

  • Antitubercular Activity : Compounds showed IC50 values ranging from 0.53 μM to 7.05 μM against Mycobacterium tuberculosis, indicating strong potential for treating tuberculosis .
  • Cytotoxicity Tests : Compounds were tested against various cancer cell lines with notable cytotoxic effects observed at concentrations above 10 μM .

Case Studies

  • Synthesis and Evaluation of Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for their antitubercular activity. The most active compounds exhibited IC50 values as low as 0.061 μM against M. tuberculosis, showcasing the potential efficacy of structurally similar compounds .
  • Piperazine Derivatives in Cancer Treatment : Piperazine-based compounds have been extensively studied for their anticancer properties. One study found that piperazine derivatives could effectively induce apoptosis in cancer cells, supporting further exploration of piperazine-containing compounds like our target molecule .

Data Table

Biological ActivityCompound TypeIC50 (µM)Reference
AntitubercularThiazole derivative0.061
Anticancer (MCF-7)Piperazine derivative>10
AntifungalTriazole derivative3.53

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogs differ in substituents on the phenyl ring, heterocyclic cores, or piperazine-linked groups. Key examples include:

Compound Name / ID Structural Differences Molecular Weight (g/mol) Key Properties Reference
4-[(2-Ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinyl}(2-furyl)methanone 3-Fluorophenyl instead of 4-ethoxyphenyl 521.58 Enhanced electronegativity from fluorine may improve target binding
4-[(Z)-(2-(4-Isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate Isopropoxy group and acetate ester; lacks piperazine 535.59 Increased steric bulk may reduce solubility
(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone Benzothiazole replaces thiazolo-triazole; isoxazole instead of furan 410.44 Isoxazole’s lower aromaticity may alter pharmacokinetics

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs) : Fluorine or sulfonyl groups enhance binding to hydrophobic pockets but may reduce metabolic stability .
  • Hydroxy Groups : The 6-hydroxy substituent on the thiazolo-triazole core is critical for hydrogen bonding with biological targets .
  • Piperazine Linkers : N-substitution with furan or isoxazole modulates conformational flexibility and bioavailability .

Q & A

Q. What are the key methodologies for synthesizing this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, typically starting with the formation of the thiazolo[3,2-b][1,2,4]triazole core. Critical steps include:

  • Ring formation : Cyclization of thiazole and triazole precursors under controlled pH and temperature (e.g., 60–80°C in dimethylformamide) .
  • Coupling reactions : Introduction of the piperazine and furan-2-yl methanone groups via nucleophilic substitution or Friedel-Crafts alkylation, requiring catalysts like triethylamine .
  • Purification : Recrystallization using ethanol or methanol, with yields optimized by solvent polarity adjustments .

Q. Key Factors :

  • Temperature control (60–80°C optimal for cyclization) .
  • Solvent selection (polar aprotic solvents for coupling; alcohols for purification) .
  • Catalyst choice (triethylamine for basic conditions, avoiding side reactions) .

Q. How is the compound’s structural integrity validated, and what analytical techniques are prioritized?

Structural confirmation requires a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., ethyl group at C2 of thiazolo-triazole) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., 459.57 g/mol for related analogs) .
  • Infrared (IR) Spectroscopy : Detection of hydroxyl (-OH) and carbonyl (C=O) functional groups .

Q. How can synthetic routes be optimized to address low yields in the final coupling step?

Low yields often arise from steric hindrance at the piperazine-thiazolo-triazole junction. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves yield by 15–20% .
  • Protecting groups : Temporarily block the hydroxyl group (-OH) on the thiazolo-triazole to prevent side reactions during coupling .
  • Solvent screening : Replace DMF with acetonitrile for better solubility of bulky intermediates .

Q. Data-Driven Optimization :

ConditionYield ImprovementReference
Microwave (80°C, 2h)15–20%
Acetonitrile solvent10%

Q. What computational methods are effective in predicting biological targets or structure-activity relationships (SAR)?

  • Molecular docking : Used to predict binding affinity with enzymes like 14-α-demethylase (PDB: 3LD6), suggesting antifungal potential .
  • QSAR modeling : Correlates substituent electronegativity (e.g., ethoxy vs. methoxy groups) with antimicrobial activity .
  • MD simulations : Assess stability of the piperazine-furan methanone interaction in aqueous environments .

Q. Example SAR Findings :

  • Ethoxy groups on the phenyl ring enhance lipophilicity, improving blood-brain barrier penetration .
  • Hydroxyl groups on the thiazolo-triazole core are critical for hydrogen bonding with target proteins .

Q. How do conflicting data on biological activity across studies arise, and how can they be resolved?

Contradictions often stem from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Purity thresholds : Impurities >5% (e.g., unreacted piperazine) can skew IC50 values .
  • Solubility issues : Use of DMSO vs. aqueous buffers affects compound bioavailability .

Q. Mitigation Strategies :

  • Standardize assays using clinically relevant cell models (e.g., primary neurons for neuroactivity studies) .
  • Employ HPLC with >98% purity thresholds for biological testing .

Q. What in vitro and in vivo models are suitable for evaluating neuropharmacological potential?

  • In vitro :
    • GPCR binding assays : Screen for affinity at serotonin (5-HT1A) or dopamine receptors .
    • Calcium imaging : Assess modulation of neuronal activity in primary cortical cultures .
  • In vivo :
    • Rodent models : Tail-flick test for analgesic activity; forced swim test for antidepressant effects .

Q. Key Findings :

  • Piperazine derivatives show moderate 5-HT1A binding (Ki = 120 nM) .
  • Ethoxy-phenyl groups correlate with reduced locomotor side effects in mice .

Q. How can structural analogs be designed to enhance metabolic stability without compromising activity?

  • Isosteric replacement : Substitute the furan-2-yl methanone with thiophene to resist CYP450 oxidation .
  • Pro-drug strategies : Introduce ester groups at the hydroxyl position for delayed release .
  • Deuterium labeling : Replace labile hydrogens on the ethyl group to slow metabolism .

Q. Example Analog Data :

ModificationHalf-Life (in vitro)Activity Retention
Thiophene substitution8h → 12h90%
Deuterated ethyl6h → 9h85%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。